Lysophosphatidylglycerol
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Overview
Description
Lysophosphatidylglycerol is a type of glycerophosphoglycerol, which is a subclass of glycerophospholipids. These molecules contain a glycerol moiety attached to a phosphate group linked to another glycerol molecule. In this compound, only one fatty acid is bonded to the 1-glycerol moiety through an ester linkage . This compound is part of the broader class of lysophospholipids, which are known for their role as bioactive molecules and intermediates in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysophosphatidylglycerol can be synthesized through the partial hydrolysis of phosphatidylglycerol, which removes one of the fatty acid groups . This process typically involves the use of specific enzymes or chemical reagents that selectively cleave the ester bond at the sn-1 or sn-2 position of the glycerol backbone.
Industrial Production Methods: Industrial production of this compound often involves enzymatic hydrolysis using phospholipase A2, which specifically targets the sn-2 position of phosphatidylglycerol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified using chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) .
Chemical Reactions Analysis
Types of Reactions: Lysophosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid moiety, leading to the formation of oxidized this compound derivatives.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced phosphite or hypophosphite derivatives.
Substitution: Ester or ether derivatives of this compound.
Scientific Research Applications
Lysophosphatidylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and reduction reactions.
Biology: this compound plays a role in cell signaling and membrane dynamics.
Medicine: Research has shown that this compound has potential therapeutic applications in treating diseases such as cancer, diabetes, and atherosclerosis.
Mechanism of Action
Lysophosphatidylglycerol exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors on the cell surface, such as G-protein-coupled receptors (GPCRs), to initiate signaling cascades.
Pathways Involved: this compound activates signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Lysophosphatidylglycerol is unique among lysophospholipids due to its specific structure and biological functions. Similar compounds include:
Lysophosphatidic Acid: Known for its role in cell proliferation and migration.
Lysophosphatidylcholine: Involved in membrane structure and signaling.
Lysophosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.
Lysophosphatidylinositol: Involved in intracellular signaling and membrane dynamics.
Each of these compounds has distinct biological activities and functions, highlighting the unique properties of this compound in various physiological and pathological processes .
Properties
Molecular Formula |
C22H44O9P- |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |
InChI Key |
BVJSKAUUFXBDOB-SFTDATJTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |
Origin of Product |
United States |
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